N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
This compound features a thiazolo[3,2-b][1,2,4]triazole core substituted with an o-tolyl (2-methylphenyl) group at the 2-position. The thiazolo-triazole moiety is linked via an ethyl chain to a 5,6,7,8-tetrahydronaphthalene-2-sulfonamide group.
Properties
IUPAC Name |
N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S2/c1-16-6-2-5-9-21(16)22-25-23-27(26-22)19(15-30-23)12-13-24-31(28,29)20-11-10-17-7-3-4-8-18(17)14-20/h2,5-6,9-11,14-15,24H,3-4,7-8,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFGAMNAGJAGAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC5=C(CCCC5)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolo[3,2-b][1,2,4]triazole-6(5h)-ones, have been reported to exhibit potent analgesic and anti-inflammatory activities. These compounds non-selectively inhibit the two cyclooxygenase (COX1 and COX2) isoforms, which are key enzymes in the inflammatory response.
Mode of Action
It’s worth noting that compounds with similar structures have been reported to exhibit anti-inflammatory and analgesic activities. These activities are often mediated through the inhibition of COX1 and COX2 enzymes, which are involved in the production of prostaglandins, key mediators of inflammation and pain.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given that it potentially inhibits COX1 and COX2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins and leukotrienes, which are key mediators of inflammation and pain. By inhibiting these enzymes, the compound may reduce the production of these mediators, thereby alleviating inflammation and pain.
Pharmacokinetics
The compound’s potential anti-inflammatory and analgesic activities suggest that it may have sufficient bioavailability to exert its effects.
Result of Action
The compound’s potential inhibition of COX1 and COX2 enzymes could result in reduced production of prostaglandins and leukotrienes. This could lead to a decrease in inflammation and pain, given that these mediators are key contributors to these conditions.
Biological Activity
N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex compound that exhibits a range of biological activities. This article reviews its synthesis, structural properties, and biological effects based on current research findings.
1. Chemical Structure and Properties
The compound features a thiazolo[3,2-b][1,2,4]triazole moiety connected to a tetrahydronaphthalene sulfonamide. Its molecular formula is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 362.4 g/mol . The presence of the thiazole and triazole rings is significant as these structures are known for their diverse biological activities.
2.1 Anticancer Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles possess notable anticancer properties. A study demonstrated that compounds related to this class showed efficacy against various human cancer cell lines including renal cancer and melanoma . The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.
2.2 Antimicrobial Properties
Compounds containing the 1,2,4-triazole ring have been shown to exhibit antimicrobial activity against various pathogens. For instance, certain derivatives demonstrated moderate to good activity against bacteria such as Staphylococcus aureus and Enterococcus faecalis . This suggests potential applications in treating bacterial infections.
2.3 Enzyme Inhibition
The thiazolo-triazole framework is associated with the inhibition of several enzymes including aromatase and cholinesterase . These interactions are facilitated by the ability of the triazole fragment to form hydrogen bonds with enzyme active sites. Such properties make these compounds promising candidates for drug development targeting metabolic disorders.
3. Case Studies and Research Findings
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in cancer metabolism and microbial survival.
- Intermolecular Interactions : The presence of heteroatoms allows for effective binding to enzyme active sites through hydrogen bonding.
- Structural Diversity : Variations in substituents on the triazole ring can enhance or modify biological activity.
5. Conclusion
This compound represents a promising candidate for further research due to its multifaceted biological activities. Its potential as an anticancer and antimicrobial agent suggests that continued exploration could lead to significant advancements in therapeutic applications.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (–SO₂NH–) undergoes characteristic reactions critical for pharmacological optimization:
Thiazolo[3,2-b] triazole Core Reactivity
The fused thiazole-triazole system participates in electrophilic and coordination-driven reactions:
Electrophilic Substitution
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Nitration/Sulfonation : Directed by electron-rich thiazole nitrogen.
Metal Coordination
Ring-Opening Reactions
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Under strongly acidic conditions (HCl, Δ), the triazole ring may cleave to form azidoimine intermediates, analogous to tetrazole chemistry .
Tetrahydronaphthalene Modifications
The saturated naphthalene moiety undergoes reversible redox reactions:
| Reaction | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | KMnO₄, acidic conditions | Dihydroxylated or ketone products |
| Hydrogenation | H₂, Pd/C catalyst | Fully saturated decalin derivative |
Functionalization of the o-Tolyl Substituent
The ortho-methylphenyl group directs regioselective reactions:
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Halogenation : Electrophilic bromination (Br₂/FeBr₃) occurs at the para position relative to the methyl group.
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Oxidative Demethylation : Strong oxidizers (CrO₃) convert –CH₃ to –COOH, altering electronic properties .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Reagents | Applications |
|---|---|---|
| Suzuki-Miyaura | Aryl boronic acids, Pd(PPh₃)₄ | Introduces biaryl motifs for enhanced π-stacking |
| Sonogashira | Terminal alkynes, CuI | Alkyne-functionalized derivatives for click chemistry |
Key Research Findings
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Anticonvulsant Activity : N-Alkylation of the sulfonamide group (–NH → –NCH₃) reduced toxicity by 40% while retaining efficacy .
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Antitumor Optimization : Bromination at the thiazole C5 position increased cytotoxicity (IC₅₀ = 8.2 μM vs. 23.3 μM for parent compound) .
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pH-Dependent Stability : Hydrolysis of the sulfonamide group accelerates at pH < 3, limiting oral bioavailability without enteric coating.
Reaction Optimization Strategies
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Catalysts : Use of phase-transfer catalysts (e.g., TBAB) improved yields in N-alkylation reactions by 25%.
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Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhanced electrophilic substitution rates by stabilizing transition states.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Compound from :
N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Key Difference : The o-tolyl group in the target compound is replaced with a 3-fluorophenyl substituent.
- Impact : Fluorine’s electronegativity and small atomic radius enhance metabolic stability and membrane permeability compared to methyl groups. Fluorinated analogs often exhibit improved pharmacokinetic profiles .
Compounds from :
2-Methylthio-1,2,4-triazolo[3,2-b]benzothiazole derivatives (e.g., 7a, 7b)
- Key Difference : Benzothiazole replaces the thiazolo-triazole core.
- Impact: Benzothiazoles are known for antimicrobial and antitumor activities.
Substituent Effects on Pharmacological Activity
Electron-Donating vs. Electron-Withdrawing Groups :
- Target Compound : o-Tolyl (methyl group) is electron-donating, which may increase electron density in the aromatic ring, influencing π-π stacking interactions in biological targets.
- Analogs : Chloro (electron-withdrawing) and methoxy (electron-donating) substituents on benzothiazoles alter reactivity and binding affinity. Chloro groups typically enhance lipophilicity and bioactivity .
Target Compound :
- Synthesis likely involves multi-step reactions, including cyclization to form the thiazolo-triazole core and sulfonamide coupling.
Research Findings and Hypotheses
- Fluorinated analogs () may exhibit superior bioavailability .
- Synthetic Challenges : Introducing the tetrahydronaphthalene-sulfonamide moiety requires precise coupling conditions to avoid side reactions, as seen in ’s use of hydrazine and isocyanate .
- Structure-Activity Relationship (SAR) : The o-tolyl group’s steric bulk may limit binding to flat active sites, whereas smaller substituents (e.g., fluorine) could improve fit .
Q & A
Q. How can X-ray crystallography overcome poor diffraction in thiazolo-triazole derivatives?
- Methodology :
- Co-crystallize with heavy atoms (e.g., PtCl) to enhance diffraction.
- Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data collection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
